![molecular formula C16H14ClN3O5S B3926089 N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3926089.png)
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide
Overview
Description
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group, a carbamothioyl linkage, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 3,4-dimethoxyaniline to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the carbamothioyl and dimethoxybenzamide moieties.
4-chloro-2-nitroaniline: Similar structure but different functional groups.
3,4-dimethoxyaniline: Contains the dimethoxybenzamide moiety but lacks the chlorinated nitrophenyl group.
Uniqueness
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c1-24-13-6-3-9(7-14(13)25-2)15(21)19-16(26)18-12-5-4-10(20(22)23)8-11(12)17/h3-8H,1-2H3,(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOXOEWFONSJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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